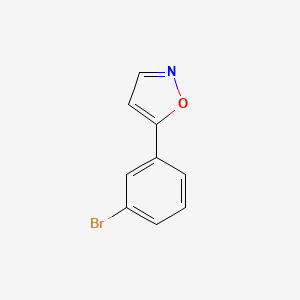

5-(3-Bromophenyl)isoxazole

説明

Overview of Isoxazole (B147169) as a Privileged Scaffold in Drug Discovery and Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is widely recognized as a "privileged scaffold" in drug discovery. taylorandfrancis.comnih.gov This term denotes a molecular structure that is capable of binding to multiple biological targets, making it a versatile starting point for the development of a wide array of therapeutic agents. The utility of the isoxazole moiety stems from its unique electronic and structural properties. It is an aromatic ring system that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. taylorandfrancis.com

The isoxazole core is found in a number of commercially available drugs, demonstrating its clinical significance. nih.gov Examples include the antibiotic sulfamethoxazole (B1682508), the COX-2 inhibitor valdecoxib, and the immunosuppressive agent leflunomide. nih.govresearchgate.net The presence of the isoxazole ring in these diverse medications highlights its ability to be tailored for various therapeutic applications. rsc.org

In the realm of organic chemistry, the synthesis of isoxazoles is a well-established field, with numerous methods available for their construction. A common and versatile approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgnih.govacs.org This and other synthetic strategies allow for the introduction of a wide range of substituents onto the isoxazole ring, enabling the fine-tuning of its physicochemical and pharmacological properties. rsc.orgscripps.edu The isoxazole ring can also serve as a latent functional group, which can be unmasked under specific reaction conditions to reveal other functionalities, further expanding its synthetic utility. scripps.edu

Significance of Bromine Substituents in Isoxazole Chemistry

The incorporation of halogen atoms, particularly bromine, into drug candidates is a widely employed strategy in medicinal chemistry. The bromine substituent can significantly influence a molecule's properties in several ways. fiveable.me Its size and lipophilicity can enhance the compound's ability to cross biological membranes, potentially improving its oral bioavailability. researchgate.net

From a synthetic perspective, the bromine atom serves as a valuable functional handle. It can be readily introduced into aromatic systems and can participate in a variety of cross-coupling reactions, such as the Suzuki and Heck reactions. This allows for the further elaboration of the molecular structure, providing a convenient route to a diverse library of analogues for structure-activity relationship (SAR) studies.

Research Context and Current Relevance of the Chemical Compound in Medicinal Chemistry

The compound 5-(3-Bromophenyl)isoxazole itself, along with its derivatives, has been a subject of interest in medicinal chemistry research. Studies have explored the synthesis and potential biological activities of isoxazoles bearing a bromophenyl substituent. For instance, research has been conducted on 3-aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives for their potential anti-inflammatory activities. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(3-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTONCSWDXJDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370828 | |

| Record name | 5-(3-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-33-7 | |

| Record name | 5-(3-Bromophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7064-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of 5 3 Bromophenyl Isoxazole

Advanced Spectroscopic Techniques for Structure Elucidation

Specific ¹H NMR and ¹³C NMR spectral data for 5-(3-Bromophenyl)isoxazole, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the reviewed literature. 2D NMR studies for this compound were also not found.

Detailed experimental data from IR spectroscopy, which would identify characteristic vibrational frequencies (cm⁻¹) for the functional groups and bonds within this compound (such as C=N stretching, N-O stretching, and C-Br stretching), could not be located in published research.

While the molecular weight of this compound is known to be approximately 224.05 g/mol , specific mass spectrometry data, including fragmentation patterns from techniques like MS, HRMS, LCMS, or ESI-MS, are not detailed in the available scientific papers. scbt.com

Infrared (IR) Spectroscopy

Single Crystal X-ray Diffraction Studies

No published studies on the single-crystal X-ray diffraction of this compound were found. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic) and space group is not available.

Without X-ray diffraction data, the precise molecular conformation, bond angles, and the dihedral angle between the bromophenyl ring and the isoxazole (B147169) ring for this compound remain undetermined from an experimental standpoint.

Intermolecular Interactions and Crystal Packing

While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in the surveyed literature, its intermolecular interactions and crystal packing can be understood by analyzing structurally similar compounds, such as its isomers and other substituted bromophenyl isoxazoles. researchgate.netjoac.info The study of these related molecules provides a framework for predicting the supramolecular architecture of the title compound.

The molecular conformation of related compounds, such as 5-(3-bromophenyl)-3-(4-methoxyphenyl) isoxazole, is typically non-planar. joac.info The isoxazole and phenyl rings are often twisted relative to each other, with dihedral angles that can range from approximately 24° to 48°. researchgate.netjoac.info This twisted conformation influences how the molecules stack and interact in the solid state. joac.info

Computational methods like Hirshfeld surface analysis are employed to visualize and quantify the various intermolecular contacts within the crystal structure. researchgate.netjoac.infonih.gov For related brominated heterocyclic compounds, these analyses confirm that H···H, C···H/H···C, and H···Br/Br···H interactions are among the most significant contributors to the total Hirshfeld surface, indicating their importance in the molecular packing. joac.infonih.goviucr.org These combined interactions lead to the formation of a stable, three-dimensional supramolecular assembly. researchgate.net

Table 1: Common Intermolecular Interactions in Bromophenyl Isoxazole Derivatives

| Interaction Type | Description | Relevant Citations |

|---|---|---|

| C-H···O | Hydrogen bonding between a carbon-bound hydrogen and an oxygen atom, often involving the isoxazole oxygen. | joac.info |

| C-H···π | An interaction between a C-H bond and the π-electron system of an aromatic ring (phenyl or isoxazole). | researchgate.netjoac.info |

| C-H···Br | A weak hydrogen bond involving the bromine substituent as the hydrogen bond acceptor. | joac.infonih.goviucr.org |

| H···H Contacts | Van der Waals interactions between hydrogen atoms on adjacent molecules, contributing significantly to crystal packing. | joac.infonih.gov |

Elemental Analysis

Elemental analysis is a crucial analytical technique for verifying the empirical formula of a synthesized compound by determining the mass percentage of its constituent elements. For this compound, the molecular formula is C₉H₆BrNO. The theoretical (calculated) elemental composition is derived from its atomic constituents and molecular weight.

Experimental validation of a compound's purity and stoichiometry is achieved when the "found" values from elemental analysis align closely with the "calculated" percentages, typically within a margin of ±0.4%. rjpbcs.comfrontiersin.org This method is standard practice in the characterization of newly synthesized organic molecules, as demonstrated in the analysis of numerous related isoxazole derivatives. frontiersin.orgacgpubs.orgajrconline.org

Table 2: Elemental Analysis Data for this compound (C₉H₆BrNO)

| Element | Symbol | Atomic Weight ( g/mol ) | % Calculated | % Found |

|---|---|---|---|---|

| Carbon | C | 12.01 | 48.25% | Not available |

| Hydrogen | H | 1.01 | 2.70% | Not available |

| Bromine | Br | 79.90 | 35.65% | Not available |

| Nitrogen | N | 14.01 | 6.25% | Not available |

| Oxygen | O | 16.00 | 7.14% | Not available |

| Total | 224.06 | 100.00% |

*Experimental "Found" values are determined empirically and are not available in the cited literature.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(3-bromophenyl)-3-(4-methoxyphenyl) isoxazole |

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole |

| 3-(4-bromophenyl)-5-phenylisoxazole |

| 1-(4-bromophenyl)but-3-yn-1-one |

| 3(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole |

Computational and Theoretical Investigations of 5 3 Bromophenyl Isoxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common tool for predicting molecular geometries, electronic properties, and vibrational frequencies.

DFT calculations are instrumental in determining the optimized molecular structure of a compound, providing detailed information on bond lengths, bond angles, and dihedral angles. For derivatives of 5-(3-bromophenyl)isoxazole, such as [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate (BDBD), DFT calculations have been performed at the B3LYP/6-311G(d,p) level of theory to obtain the optimized geometry. Current time information in Edmonton, CA. These studies indicate that the isoxazole (B147169) and phenyl rings are not coplanar. For instance, in 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the isoxazole ring forms a dihedral angle of 25.48° with the bromophenyl ring. It is highly probable that a similar non-planar, twisted conformation exists in this compound.

A representative table of selected optimized geometrical parameters for a related compound, [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, as determined by DFT calculations, is presented below to illustrate the type of data obtained from such studies.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.89 |

| C-N | 1.28 |

| N-O | 1.41 |

| C-O (isoxazole) | 1.35 |

| C-C (inter-ring) | 1.48 |

| C-N-O | 109.5 |

| C-C-N | 128.7 |

| Dihedral Angle (Phenyl-Isoxazole) | ~25° |

| Note: This data is illustrative and based on derivatives. Specific values for this compound may vary. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

In studies of related isoxazole derivatives, the HOMO is typically localized on the phenyl and isoxazole rings, while the LUMO is distributed over the isoxazole ring and adjacent substituents. Current time information in Edmonton, CA. For [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, the HOMO and LUMO energies were calculated using DFT. Current time information in Edmonton, CA. The HOMO-LUMO energy gap is a critical parameter derived from these energies.

An illustrative table of FMO energies for a related isoxazole derivative is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.9 |

| LUMO | -1.7 |

| HOMO-LUMO Gap (ΔE) | 5.2 |

| Note: This data is for a derivative and serves as an example. |

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to further describe the reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). These parameters provide a quantitative measure of the molecule's stability and reactivity.

Below is a table defining these parameters and showing example values based on calculations for related compounds.

| Quantum Chemical Parameter | Formula | Illustrative Value |

| Ionization Potential (I) | I = -EHOMO | 6.9 eV |

| Electron Affinity (A) | A = -ELUMO | 1.7 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.3 eV |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.3 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.6 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.19 eV-1 |

| Note: These values are illustrative and derived from data on related isoxazole derivatives. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal structure. The Hirshfeld surface is generated based on the electron distribution of a molecule, and the associated 2D fingerprint plots provide a summary of the intermolecular contacts.

For derivatives like 5-(3-Bromophenyl)-3-(4-methoxyphenyl) isoxazole, Hirshfeld surface analysis has shown that H···H, O···H, and C···H contacts are the major contributors to the crystal packing. In another related compound, a triazolequinoxalin derivative, H···H contacts accounted for 57.7% of the total Hirshfeld surface. This indicates that van der Waals forces and weak hydrogen bonds play a significant role in the solid-state architecture of these molecules. The dark red spots on the dnorm mapped Hirshfeld surface highlight the most significant intermolecular interactions, such as C-H···O hydrogen bonds.

An example of the percentage contributions of intermolecular contacts for a related isoxazole derivative is presented in the table below.

| Intermolecular Contact | Percentage Contribution |

| H···H | ~45-58% |

| O···H | ~10-20% |

| C···H | ~15-20% |

| Br···H | ~5-10% |

| Note: These percentages are based on studies of derivatives and are for illustrative purposes. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and to identify regions that are electrophilic or nucleophilic. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

In studies of related compounds, the MEP map typically shows the most negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring, indicating these are the primary sites for electrophilic interactions. The regions around the hydrogen atoms and the bromine atom often show a positive or near-neutral potential (blue or green). This information is crucial for understanding how the molecule interacts with other molecules and biological targets.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides insights into the interactions between orbitals, charge transfer, and conjugative effects within a molecule. csic.esmdpi.com This analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the energetic significance of these interactions estimated using second-order perturbation theory. uni-muenchen.de

For isoxazole derivatives, NBO analysis reveals stabilizing effects due to hyperconjugative interactions. researchgate.net In studies of related isoxazole structures, the analysis of the hydrazone fragment has shown that stabilizing interactions correspond to the Lewis-type donor atom (N) with the lone electron pair and antibonding π* electron acceptors. csic.es This type of analysis helps in understanding intramolecular energy transfer and molecular stability. csic.es

In a broader context, NBO analysis has been used to study various molecular properties. For instance, in certain Schiff bases, it has provided information on orbital interactions and stabilization energies. bohrium.com It has also been employed to understand the electronic properties and charge transfer within pyridinyl isoxazole derivatives. researchid.co Specifically, for a derivative, {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, NBO analysis demonstrated significant electron donation from the nitrogen lone pairs to the σ* orbitals of adjacent C–Cl and C–N bonds, with a second-order perturbation energy of 8.7 kcal/mol.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org It is widely used in drug design to predict the binding affinity and interaction mode of a ligand with a target protein. researchgate.netnih.gov

The selection of target proteins for molecular docking studies of isoxazole derivatives is guided by their known biological activities. Isoxazole-containing compounds have been investigated for a range of therapeutic applications, leading to their docking against various protein targets. researchgate.netijpsdronline.com

Anticancer Targets: Isoxazole derivatives have shown promise as anticancer agents. pnrjournal.comsciety.org Consequently, they have been docked against several cancer-related proteins. One common target is the human estrogen receptor-alpha (hER-α), which is relevant in breast cancer. researchgate.net Another significant target is the Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase. researchgate.net Cytochrome P450 enzymes, which are involved in drug metabolism and can influence the efficacy of anticancer drugs, have also been used as targets for isoxazole derivatives. semanticscholar.org Additionally, topoisomerase II is another enzyme targeted in cancer therapy that has been used in docking studies with isoxazole analogues. pnrjournal.com Epidermal Growth Factor Receptor (EGFR) has also been identified as a prime therapeutic target. researchgate.net

Antibacterial Targets: The antibacterial potential of isoxazole derivatives has led to docking studies against bacterial proteins. nih.gov A notable target is β-ketoacyl-ACP synthase (FabH), an essential enzyme in bacterial fatty acid synthesis. researchgate.net In the context of multidrug-resistant bacteria, Pseudomonas aeruginosa elastase B and Klebsiella pneumoniae carbapenemase (KPC) have been identified as attractive targets. nih.gov

Antifungal Targets: Isoxazoles have also been explored for their antifungal properties. nih.gov Docking studies have been performed against fungal proteins such as the Kre2p/Mnt1p mannosyltransferase complex, which is involved in fungal cell wall synthesis. researchgate.net Another key target in antifungal drug development is sterol 14α-demethylase. nih.gov

Molecular docking simulations provide binding affinity scores, typically in kcal/mol, which estimate the strength of the interaction between the ligand and the protein. The analysis of the docked pose reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.

In a study on 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, a compound structurally related to this compound, docking against an anticancer target (hER-α) showed a high binding affinity. researchgate.net Another study involving isoxazole-carboxamide derivatives reported that the most potent compound against COX-1 and COX-2 enzymes had IC50 values of 64 and 13 nM, respectively. nih.gov The docking of this compound showed that specific substitutions pushed the isoxazole ring into a secondary binding pocket, leading to ideal binding interactions. nih.gov

For a series of novel isoxazole derivatives, molecular docking against topoisomerase II revealed that several compounds had binding energies around -9 kcal/mol, comparable to the standard drug Adriamycin (-12.76 kcal/mol). pnrjournal.com In another investigation, various isoxazole derivatives were docked against six different CYP450 proteins, with some derivatives showing strong affinity for all six proteins. semanticscholar.org

The following table summarizes representative binding affinities and interacting residues from docking studies of various isoxazole derivatives with different protein targets.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Isoxazole-carboxamide | COX-2 | - | ARG-513 |

| Isoxazole Derivative | Topoisomerase II | -9.0 | Not Specified |

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole | hER-α | -11.6 | Not Specified |

| 4-OH Phenyl Isoxazole Derivative | CYP1A2 | Not Specified | Not Specified |

| 4-F Phenyl Isoxazole Derivative | CYP1A2 | Not Specified | Not Specified |

Structure Activity Relationship Sar Studies of 5 3 Bromophenyl Isoxazole Derivatives

General Principles of SAR in Isoxazole (B147169) Chemistry

The biological activity of isoxazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. The isoxazole ring itself, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique electronic and structural features that facilitate interactions with various biological targets. encyclopedia.pub Key principles guiding SAR in isoxazole chemistry include:

Electronic Effects: The electron-rich nature of the isoxazole ring can be modulated by the introduction of electron-withdrawing or electron-donating groups. encyclopedia.pub These modifications can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with protein targets. rsc.org

Steric Factors: The size and shape of substituents play a critical role in determining the molecule's fit within the binding pocket of a target protein. Bulky groups can either enhance binding through increased hydrophobic interactions or hinder it due to steric clashes.

Substitution Pattern: The specific placement of substituents on the isoxazole ring (e.g., at the 3-, 4-, or 5-positions) is a critical determinant of biological activity. mdpi.com Different substitution patterns can lead to significant variations in potency and selectivity. mdpi.com

Impact of Substituent Modifications on Biological Activity

The biological profile of 5-(3-Bromophenyl)isoxazole can be systematically altered by modifying various parts of the molecule. These modifications provide valuable insights into the specific interactions that govern its activity.

The presence and position of halogen atoms, such as bromine, on the phenyl ring of isoxazole derivatives can have a profound impact on their biological activity. Halogens can alter the electronic properties of the phenyl ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

In a series of isoxazole derivatives tested for anticancer activity, the introduction of electron-withdrawing groups like bromine was found to be significant. rsc.org For instance, an ortho-substituted bromo compound demonstrated notable cytotoxic effects compared to other halogen-substituted analogues. rsc.org This highlights the importance of both the nature of the halogen and its position on the aromatic ring in modulating activity. The presence of bromine on a bromopyrrole alkaloid scaffold, which was further derivatized with an isoxazole ring, also led to potent anticancer activity. encyclopedia.pubmdpi.comnih.gov

Substituents on the phenyl ring play a crucial role in defining the SAR of isoxazole derivatives. The electronic nature and position of these groups can fine-tune the biological response.

Electron-donating groups: Methoxy (-OCH3) groups, which are electron-donating, have been shown to enhance the anticancer activity of some isoxazole derivatives. mdpi.com

Electron-withdrawing groups: Conversely, electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) have also been associated with increased biological activity in different contexts. For example, the presence of two chloro groups at the ortho and para positions of a phenyl ring in an isoxazole derivative was crucial for its interaction with the active site of COX-2. rsc.org The presence of nitrofuran on an isoxazoline (B3343090) ring was found to enhance antibacterial activity. mdpi.com

The following table summarizes the effect of various phenyl ring substituents on the biological activity of isoxazole derivatives based on reported findings.

| Substituent | Position | Effect on Biological Activity | Reference |

| Bromo | Ortho | Increased cytotoxic effects | rsc.org |

| Methoxy | Not specified | Enhanced anticancer activity | mdpi.com |

| Chloro | Ortho, Para | Important for COX-2 affinity | rsc.org |

| Nitro (on nitrofuran) | Not specified | Enhanced antibacterial activity | mdpi.com |

The substitution pattern on the isoxazole ring itself is a critical determinant of biological activity. The differential arrangement of substituents at the 3- and 5-positions leads to distinct chemical properties and spatial arrangements, which in turn affect how the molecule interacts with its biological target.

For example, studies have shown that 3,5-disubstituted isoxazoles can exhibit significant antiproliferative properties. mdpi.com In one study, 3,5-disubstituted isoxazole derivatives synthesized from tyrosol showed potent anticancer activity. mdpi.com In contrast, a comparison of 3,4-diarylisoxazoles and 4,5-diarylisoxazoles revealed that the latter had greater antimitotic activity. mdpi.com This underscores that the specific substitution pattern on the isoxazole ring is a key factor in determining the type and potency of the biological response.

Initial SAR studies of a novel class of RORγt allosteric inverse agonists featuring a trisubstituted isoxazole core identified that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position were optimal for activity. acs.orgnih.gov Further exploration of the C-5 position revealed the necessity of a hydrogen-bond donor moiety for high potency. nih.gov

Role of Phenyl Ring Substitutions (e.g., methoxy, nitro, chloro)

Correlation with Computational Studies (QSAR, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding the SAR of isoxazole derivatives and for guiding the design of new, more potent compounds.

Molecular docking studies have been successfully employed to rationalize the observed biological activities of isoxazole derivatives. For instance, docking studies of 3-phenyl-5-furan isoxazole derivatives helped to explain their affinity towards COX-1 versus COX-2, revealing that hydrophobicity was a key factor for COX-2 interaction. rsc.org In another example, in silico docking studies were used to guide the SAR study of trisubstituted isoxazoles as RORγt inverse agonists. A virtual library of derivatives was docked into the allosteric site of the protein, and the predictions were then evaluated biochemically. acs.orgnih.gov

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While not explicitly detailed for this compound in the provided context, the principles of QSAR are widely applied in isoxazole chemistry to predict the activity of novel derivatives and to optimize lead compounds. These studies often consider various descriptors such as electronic, steric, and hydrophobic parameters to build a predictive model.

Biological Activities and Pharmaceutical Potential of 5 3 Bromophenyl Isoxazole Analogues

Antimicrobial Activities

Isoxazole (B147169) derivatives are recognized for their broad-spectrum antimicrobial properties. ipindexing.cominnovareacademics.innih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Analogues of 5-(3-Bromophenyl)isoxazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comd-nb.infogoogle.com The effectiveness of these compounds is often attributed to their ability to interfere with essential bacterial processes, such as cell wall synthesis or metabolic pathways.

In vitro studies have evaluated the antibacterial potential of various isoxazole derivatives. For instance, a series of 3-Aryl-5-(3′-bromophenyl)isoxazole derivatives were synthesized and screened for their antimicrobial activities. researchgate.net Another study reported the synthesis of isoxazole derivatives and their subsequent testing against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. scholarsresearchlibrary.com Some isoxazole compounds have shown antibacterial activity comparable to standard drugs like ampicillin. innovareacademics.in

The nature of substituents on the isoxazole ring significantly influences the antibacterial efficacy. researchgate.net For example, compounds with a 4-chlorophenyl substitution at the C-5 position of the isoxazole ring have been found to be potent. innovareacademics.in Similarly, isoxazole analogues with 4-methoxyphenyl (B3050149) or 2,6-difluorophenyl groups have shown significant activity against B. subtilis, S. aureus, and other bacteria. sciensage.info

Interactive Table: Antibacterial Activity of Selected Isoxazole Analogues

| Compound Type | Bacterial Strains Tested | Activity Level | Reference |

|---|---|---|---|

| 3-Aryl-5-(3′-bromophenyl)isoxazoles | Gram-positive & Gram-negative | Moderate | researchgate.net |

| Isoxazole derivatives | S. aureus, B. subtilis, E. coli | Active | scholarsresearchlibrary.com |

| Isoxazole with 4-chlorophenyl substitution | Various bacteria | Potent | innovareacademics.in |

| Isoxazole with 4-methoxyphenyl group | B. subtilis, S. aureus | Significant | sciensage.info |

Antifungal Efficacy

The antifungal potential of isoxazole analogues is well-documented, with many antifungal drugs belonging to this class of compounds. d-nb.inforesearchgate.net Studies have demonstrated the efficacy of these compounds against a variety of fungal strains. scholarsresearchlibrary.com

For instance, certain isoxazole derivatives have been tested against Candida albicans and Aspergillus niger. scholarsresearchlibrary.com Some compounds showed antifungal activity stronger than the standard drug ketoconazole (B1673606) against specific fungi like P. citrinum. researchgate.net The presence of a 4-chlorophenyl substitution at the C-5 position of the isoxazole ring has been associated with potent antifungal activity. innovareacademics.in Furthermore, novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives have exhibited very potent in vitro antifungal activity against a broad spectrum of yeasts, systemic mycoses, and dermatophytes. nih.gov Specifically, two bis(4-chlorophenyl) analogues were identified as the most potent in vitro compounds, with MIC values ranging from 0.2 to 7.0 microgram/mL. nih.gov

Antitubercular Activity

Several isoxazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. ipindexing.comresearchgate.net The isoxazole scaffold is considered a privileged structure in the development of antitubercular agents. researchgate.net

Research has led to the synthesis of various isoxazole-containing compounds with promising antitubercular properties. For example, 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives have been synthesized and screened for their antitubercular activity. researchgate.net In one study, novel isoxazole clubbed 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated, with some compounds showing good activity against M. tuberculosis. researchgate.net Another study reported on phenylisoxazole isoniazid (B1672263) derivatives that exhibited moderate bioactivity against the H37Rv sensitive strain of M. tuberculosis. csic.es

Anti-Chlamydia Activity

While research on the anti-Chlamydia activity of this compound analogues is not as extensive as for other antimicrobial activities, some studies have explored the potential of related compounds. Bi-aryl antibiotic compounds containing substituted isoxazoline (B3343090) rings have shown activity against fastidious Gram-negative strains, including chlamydial strains. google.com

Anticancer / Cytotoxic Activities

Isoxazole derivatives have emerged as a significant class of compounds in the search for new anticancer agents. mdpi.comnih.govespublisher.com They have been shown to exhibit cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov

Inhibition of Human Cancer Cell Lines (e.g., HL-60, DU145, HeLa, MDA-MB231, A549)

Analogues of this compound have demonstrated inhibitory activity against a range of human cancer cell lines.

HL-60 (Human promyelocytic leukemia cells): Certain carbazole (B46965) amino alcohols, which can be considered related structures, have shown broad-spectrum anti-tumor activity against 15 cancer cell lines, including HL-60. nih.gov

DU145 (Prostate cancer cells): Isoxazole chalcone (B49325) derivatives have exhibited potent cytotoxic activity against DU145 prostate cancer cell lines. mdpi.com

HeLa (Cervical cancer cells): Novel isoxazole–amide analogues have been tested for their anticancer activity against HeLa cells, with some compounds showing considerable activity. nih.govnih.gov

MDA-MB-231 (Breast cancer cells): Carbazole amino alcohol derivatives have demonstrated good anticancer activities against MDA-MB-231 cancer cell lines. nih.gov

A549 (Lung cancer cells): 5-substituted isoxazole-3-carboxamide (B1603040) derivatives have been evaluated for their cytotoxicity on the A549 lung cancer cell line, with some compounds showing moderate proliferative activity and low cytotoxicity. researchgate.net Additionally, some isoxazole derivatives have shown encouraging inhibitory activity against the A549 cell line. espublisher.com

The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis and cause cell cycle arrest. nih.gov For example, certain isoxazole-piperazine hybrids have been shown to induce oxidative stress in liver cancer cells, leading to apoptosis. nih.gov

Interactive Table: Cytotoxic Activity of Selected Isoxazole Analogues on Human Cancer Cell Lines

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Isoxazole chalcone derivatives | DU145 | Potent cytotoxicity | mdpi.com |

| Isoxazole–amide analogues | HeLa | Considerable activity | nih.govnih.gov |

| Carbazole amino alcohol derivatives | MDA-MB-231, HL-60 | Good anticancer activity | nih.gov |

| 5-substituted isoxazole-3-carboxamide derivatives | A549 | Moderate proliferative activity | researchgate.net |

Impact on Cell Cycle and Apoptosis Markers (e.g., p21WAF-1, Bax, Bcl-2)

Certain isoxazole analogues have demonstrated the ability to influence cell cycle progression and induce apoptosis, key processes in cancer research. Studies on 3,4,5-trisubstituted isoxazole derivatives revealed their cytotoxic effects on the human promyelocytic leukemia cell line, HL-60. researchgate.net Two compounds in this series, specifically those with 4-CH3 and 4-Cl substitutions on a phenyldiazenyl group, were identified as the most cytotoxic. researchgate.net

Further investigation into the mechanism of action showed that these compounds affect the expression of crucial cell cycle and apoptosis regulatory genes. Both of the most cytotoxic isoxazoles were found to increase the mRNA expression levels of p21WAF-1, a protein known to halt the cell cycle. researchgate.netrsc.org However, their effects on the Bcl-2 family of proteins, which regulate apoptosis, were divergent. One isoxazole derivative induced a decrease in the expression of the anti-apoptotic protein Bcl-2, while the other showed an opposite effect. researchgate.net Neither compound had a significant effect on the mRNA levels of the pro-apoptotic protein Bax. researchgate.net These results suggest that the cytotoxic activity of these isoxazole analogues can be mediated by inducing cell cycle arrest and, in some cases, by promoting apoptosis through the modulation of Bcl-2 expression. researchgate.net

Another study confirmed that a different isoxazole derivative induces cancer cell death through apoptosis, supported by an increased Bax/Bcl-2 ratio. nih.gov The overexpression of the Bcl-2 protein is often linked to resistance to cancer therapies, making Bcl-2 inhibitors a significant area of research. mdpi.com

Table 1: Effect of Isoxazole Analogues on Cell Cycle and Apoptosis Markers

| Compound/Analogue Class | Cell Line | Target Marker | Observed Effect | Reference |

|---|---|---|---|---|

| 3,4,5-Trisubstituted Isoxazoles | HL-60 | p21WAF-1 | Increased mRNA expression | researchgate.netrsc.org |

| 3,4,5-Trisubstituted Isoxazoles | HL-60 | Bcl-2 | Decreased or Increased mRNA expression (compound-dependent) | researchgate.net |

| 3,4,5-Trisubstituted Isoxazoles | HL-60 | Bax | No significant effect on mRNA levels | researchgate.net |

| Isoxazole derivative | Cancer cells | Bax/Bcl-2 ratio | Increased | nih.gov |

Anti-inflammatory Activities

Isoxazole derivatives have been widely reported to possess significant anti-inflammatory properties. researchgate.netipindexing.comijcrt.orgnih.govresearchgate.net The mechanism for this activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain pathways. mdpi.comnih.gov

For instance, a series of newly synthesized isoxazole derivatives were evaluated for their anti-inflammatory potential using the carrageenan-induced rat paw edema method. scholarsresearchlibrary.com Several of the tested compounds showed good anti-inflammatory activity, with some substitutions on the isoxazole core, such as chloro and nitro groups, proving particularly effective. scholarsresearchlibrary.com Another study highlighted a compound, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, which demonstrated a 51% inhibition of paw edema, a potency greater than reference drugs like Celecoxib and Diclofenac. mdpi.com

The anti-inflammatory effects are not limited to a single chemical series. Various reports describe different isoxazole-containing structures, including indolyl-isoxazoles and pyrazolyl isoxazolines, that exhibit good to potent anti-inflammatory and analgesic activities. researchgate.netnih.gov

Table 2: Anti-inflammatory Activity of Selected Isoxazole Analogues

| Compound/Analogue Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Trisubstituted Isoxazoles (TPI series) | Carrageenan-induced paw edema | Compounds TPI-2, TPI-3, and TPI-10 showed good activity. | scholarsresearchlibrary.com |

| Isoxazole-triazine hybrid | Carrageenan-induced paw edema | 51% inhibition of paw edema, more potent than Celecoxib. | mdpi.com |

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | Good activity, with 36.6% to 73.7% reduction in edema. | nih.gov |

| Pyrazolyl isoxazolines | General evaluation | Potent analgesic and anti-inflammatory agent. | nih.gov |

Immunomodulatory / Immunosuppressive Properties

Beyond general anti-inflammatory action, isoxazole analogues have demonstrated specific immunomodulatory and immunosuppressive effects. scholarsresearchlibrary.com These compounds can influence the function of various immune cells and pathways, suggesting their potential use in autoimmune diseases. mdpi.comnih.gov The well-known drug Leflunomide, which contains an isoxazole ring, is itself an immunosuppressive agent. rsc.orgespublisher.com

A study on a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that the compounds inhibited the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to varying degrees. mdpi.com The most promising compound, designated MM3, also inhibited the production of the pro-inflammatory cytokine tumor necrosis factor (TNF-α) in human whole blood cell cultures. mdpi.comresearchgate.net Further investigation into its mechanism suggested that its immunosuppressive action may be due to the induction of apoptosis in immune cells, as indicated by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. mdpi.comresearchgate.net

Other research has shown that different isoxazole derivatives can suppress the humoral immune response in mice and inhibit the proliferative response of lymphocytes. nih.gov A separate class of isoxazoles, synthesized via the Passerini three-component reaction, also showed dose-dependent inhibition of mitogen-induced PBMC proliferation and TNF-α production. bibliotekanauki.pl The mechanism for a representative compound from this series was linked to the induction of Fas and an elevation of caspase 8 expression, further supporting an apoptosis-driven immunosuppressive effect. bibliotekanauki.pl

Table 3: Immunomodulatory Effects of Isoxazole Analogues

| Compound Class/Derivative | Model/Assay | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | Human PBMCs | Inhibition of PHA-induced proliferation; Inhibition of LPS-induced TNF-α production | Pro-apoptotic action (increased caspases, Fas, NF-κB1) | mdpi.comresearchgate.net |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Mouse models | Inhibition of humoral immune response; modulation of DTH response | Not specified | nih.gov |

| 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1) | Human PBMCs, Jurkat cells | Inhibition of PBMC proliferation and MLR; Inhibition of TNF-α | Induction of Fas and elevation of caspase 8 expression | bibliotekanauki.pl |

Antiviral Activities (e.g., Zika virus)

The emergence of viral threats like the Zika virus (ZIKV) has spurred research into new antiviral agents. mdpi.comf1000research.com Isoxazole-based compounds have emerged as a promising scaffold for this purpose. ijcrt.orgnih.gov A study focused on the identification and optimization of isoxazole-based small molecules to combat ZIKV infections. rsc.org Through structural modification of a lead compound, researchers identified a derivative, designated 7l, as the most promising candidate. This compound exhibited potent antiviral activity against ZIKV strains and showed an improved safety profile in vitro, marking it as a candidate for further development as a ZIKV therapeutic. rsc.org The ZIKV NS2B-NS3 protease and the NS5 polymerase are considered key targets for developing such direct-acting antiviral agents. mdpi.comf1000research.comdtic.mil

Beyond ZIKV, isoxazole derivatives have shown a broader spectrum of antiviral activity. For example, a series of 5-isoxazol-5-yl-2′-deoxyuridines demonstrated moderate antiviral activities against several RNA viruses, including Coxsackie B3 virus (Cox. B3), vesicular stomatitis virus (VSV), and Encephalomyocarditis virus (EMCV). nih.gov

Table 4: Antiviral Activity of Isoxazole Analogues

| Compound/Analogue Class | Target Virus | Key Finding | Reference |

|---|---|---|---|

| Isoxazole-based small molecule (7l) | Zika Virus (ZIKV) | Potent antiviral activity and improved in vitro safety profile. | rsc.org |

| 5-isoxazol-5-yl-2′-deoxyuridines | RNA Viruses (Cox. B3, VSV, EMCV) | Moderate antiviral activity, with some derivatives more potent than the reference drug ribavirin. | nih.gov |

Neuroprotective and Analgesic Effects

Analogues of this compound have been investigated for their effects on the central nervous system, revealing both neuroprotective and analgesic potential. nih.govresearchgate.net The analgesic, or pain-relieving, properties have been noted in several studies on isoxazole derivatives. researchgate.netnih.gov In one screening, compounds 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazole-3-amine were found to have good analgesic activity. grafiati.com

The neuroprotective effects are often linked to the modulation of glutamate (B1630785) receptors, which are central to excitatory neurotransmission and synaptic plasticity. chemimpex.com Overactivation of these receptors can lead to neurodegenerative conditions, making their modulation a key therapeutic strategy. nih.gov

A primary mechanism for the neuro-active effects of these compounds is their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. nih.gov AMPA receptors are a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. nih.govnih.gov Compounds that modulate AMPA receptors can enhance cognitive function and synaptic plasticity. google.com

Specifically, 5-(4-Bromophenyl)isoxazole-3-propionic acid is described as a potent and selective agonist for AMPA receptors, making it a valuable tool for studying synaptic transmission and a potential candidate for developing neuroprotective drugs. chemimpex.comchemimpex.com Positive allosteric modulators (PAMs) of the AMPA receptor, also known as ampakines, represent a significant class of these compounds. nih.gov They work by binding to an allosteric site on the receptor, which stabilizes its open conformation and enhances synaptic currents. nih.govgoogle.com This modulation is being explored for the treatment of neurological and neuropsychiatric diseases, including depression, mood disorders, and cognitive dysfunction. google.comresearchgate.net

Other Biological Activities

The pharmacological profile of isoxazole derivatives extends beyond the activities previously detailed. The isoxazole nucleus is a versatile scaffold found in numerous compounds with a broad range of biological effects. researchgate.netijcrt.orgmdpi.comespublisher.com

Antimicrobial and Antifungal Activity: Many isoxazole derivatives have been reported to possess antibacterial and antifungal properties. researchgate.netipindexing.comscholarsresearchlibrary.com For example, the well-known antibiotic sulfamethoxazole (B1682508) contains an isoxazole ring. ijcrt.org Various synthetic analogues have been screened against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Candida albicans, with some compounds showing significant activity. scholarsresearchlibrary.com

Anticancer Activity: In addition to modulating the cell cycle and apoptosis as discussed earlier, isoxazole derivatives have shown broader anticancer potential. researchgate.netespublisher.com Some compounds have been investigated as inhibitors of specific targets in cancer cells, such as histone deacetylase (HDAC), which plays a role in epigenetic regulation and cell death. rsc.org

Antioxidant Activity: Certain substituted isoxazole derivatives have been reported to exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. nih.gov

Antitubercular Activity: Some initial screenings have indicated that isoxazole derivatives may have activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.net

Antioxidant Activity

Analogues of this compound have demonstrated notable potential as antioxidant agents. Research into various isoxazole derivatives has consistently highlighted their capacity to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in numerous pathological conditions.

A study on imidazolyl-isoxazoline analogues, including a compound with a 3-(4-bromophenyl) substituent, revealed potent antioxidant activities. biointerfaceresearch.com Specifically, the compound 5-[{(1H-benzo[d]imidazol-2-yl)thio}methyl]-3-(4-bromophenyl)-4,5-dihydroisoxazole showed excellent radical scavenging activity with a percentage of inhibition above 70%. biointerfaceresearch.com This suggests that the presence of the bromophenyl group on the isoxazole ring contributes to its antioxidant capacity.

Further investigations into other isoxazole derivatives have substantiated the antioxidant potential of this class of compounds. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their scavenging activity against the DPPH free radical. nih.gov Compounds 2a and 2c in this study exhibited potent antioxidant activity with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly better than the positive control, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov Another study synthesized novel 5-amino-isoxazole-4-carbonitriles and found that some derivatives displayed significant antioxidant properties against DPPH. d-nb.info

The mechanism behind the antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov The structural features of the isoxazole ring and the nature of the substituents play a crucial role in this activity.

Table 1: Antioxidant Activity of Selected Isoxazole Analogues

| Compound | Structure | Antioxidant Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| 5-[{(1H-benzo[d]imidazol-2-yl)thio}methyl]-3-(4-bromophenyl)-4,5-dihydroisoxazole | Imidazolyl-isoxazoline with 3-(4-bromophenyl) group | DPPH Radical Scavenging | >70% inhibition | biointerfaceresearch.com |

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | Isoxazole-carboxamide derivative | DPPH Radical Scavenging | 0.45 ± 0.21 µg/ml | nih.gov |

| N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2c) | Isoxazole-carboxamide derivative | DPPH Radical Scavenging | 0.47 ± 0.33 µg/ml | nih.gov |

| Trolox (Standard) | --- | DPPH Radical Scavenging | 3.10 ± 0.92 µg/ml | nih.gov |

Antidiabetic Properties

The investigation of isoxazole derivatives has extended to their potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.

In a study evaluating fluorophenyl-isoxazole-carboxamides, the compounds were tested for their α-amylase inhibitory effects. nih.gov However, the results indicated weak activity, with all evaluated compounds showing IC50 values higher than 500 µg/ml. At a concentration of 500 µg/ml, the percentage of inhibition against α-amylase ranged from 17.89% to 29.83%, which was significantly lower than the positive control, acarbose, which showed 72.54% inhibition at the same concentration. nih.gov

Conversely, research on trifluoromethylated flavonoid-based isoxazoles has shown more promising results. nih.gov These hybrid molecules were synthesized and evaluated for their in vitro α-amylase inhibitory activity. The findings suggest that the specific structural combination of a flavonoid skeleton with an isoxazole ring can lead to potent antidiabetic properties. nih.gov The study highlighted that the isoxazole derivatives themselves are known to possess a broad spectrum of biological activities, including antidiabetic effects. nih.gov

While the direct antidiabetic activity of this compound has not been extensively detailed, the broader class of isoxazole derivatives shows potential, indicating a promising area for further research and development of analogues with enhanced antidiabetic efficacy.

Table 2: α-Amylase Inhibitory Activity of Isoxazole Analogues

| Compound/Derivative Type | Concentration | % Inhibition | IC50 (µg/ml) | Reference |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamides | 500 µg/ml | 17.89–29.83% | >500 | nih.gov |

| Acarbose (Standard) | 500 µg/ml | 72.54% | --- | nih.gov |

Antileishmanial Activity

Isoxazole derivatives have emerged as a significant class of compounds with promising activity against Leishmania parasites, the causative agents of leishmaniasis.

A study focused on a library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles screened for their activity against Leishmania donovani. nih.gov Several of these compounds demonstrated significantly better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, miltefosine. nih.gov The in vivo evaluation of some of these compounds in a hamster model also showed a significant reduction in the parasite load. nih.gov

Further research has highlighted that the substitution pattern on the isoxazole ring is crucial for its antileishmanial potency. For instance, having a 2,4-dichlorophenyl group at the C-5 position of the isoxazole ring was found to be favorable for bioactivity compared to 4-nitrophenyl or 4-chlorophenyl groups. nih.gov

In another study, 3,5-diaryl-isoxazole analogues were evaluated for their in vivo efficacy against Leishmania (L.) amazonensis. One of the analogues, compound 7 , showed a remarkable reduction in cutaneous leishmaniasis lesions and decreased parasitism by 98.4% compared to the control group in infected BALB/c mice. nih.gov This highlights the potential of isoxazole derivatives as alternative treatments for cutaneous leishmaniasis. nih.gov The isoxazole core is considered a privileged structure in the discovery of new and potent leishmanicidal agents. researchgate.net

Table 3: Antileishmanial Activity of Isoxazole Analogues

| Compound Type | Target Species | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Substituted 3-nitroisoxazoles | L. donovani | Inhibition of promastigotes and amastigotes | Superior activity compared to miltefosine | nih.gov |

| 3,5-Diaryl-isoxazole analogue (Compound 7) | L. amazonensis | In vivo lesion reduction | 98.4% decrease in parasitism | nih.gov |

| 3-N-acylhydrazone isoxazoles with bithiophene core | L. amazonensis | In vitro activity | Exhibited the best antiparasitic effects in the series | researchgate.net |

Herbicidal Activity

Isoxazole derivatives have been recognized for their herbicidal properties, with some compounds being commercialized for agricultural use. ajrconline.org The mechanism often involves the inhibition of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in the porphyrin pathway in plants. researchgate.net

Research into novel 3-(substituted phenyl)isoxazole derivatives has shown that these compounds can act as inhibitors of porphyrinogen (B1241876) oxidase, leading to herbicidal effects against various weeds. ajrconline.org Some of these, such as JV-485 and KPP-314, have been successfully commercialized. researchgate.net

A specific study focused on designing substituted phenyl isoxazole derivatives as herbicide safeners to protect crops from herbicide-induced stress. nih.gov These compounds were synthesized and tested for their ability to mitigate the toxic effects of the herbicide acetochlor (B104951) on corn. One particular compound, I-20 , demonstrated excellent safener activity, comparable to the commercial safener benoxacor. nih.gov This indicates that phenyl isoxazole derivatives have significant potential for use in crop protection. nih.gov

The structural features of the phenyl isoxazole moiety are critical to its herbicidal or safener activity, and further derivatization can lead to compounds with improved efficacy and selectivity. nih.gov

Table 4: Herbicidal Activity of Phenyl Isoxazole Analogues

| Compound | Application | Target/Mechanism | Result | Reference |

|---|---|---|---|---|

| JV-485 | Herbicide | Protoporphyrinogen oxidase inhibitor | Commercialized | researchgate.net |

| KPP-314 | Herbicide | Protoporphyrinogen oxidase inhibitor | Commercialized | researchgate.net |

| Compound I-20 | Herbicide Safener | Protects corn from acetochlor toxicity | Activity comparable to commercial safener benoxacor | nih.gov |

Antiplatelet Activity

The role of isoxazole analogues in modulating platelet function has been an area of active investigation, with studies demonstrating their potential to inhibit platelet aggregation. This is particularly relevant for the development of therapeutic agents to treat and prevent thrombosis and cardiovascular diseases. nih.gov

A study on a series of novel 3,4,5-trisubstituted isoxazole derivatives identified a compound, 4a [4-methoxy-N'-(5-methyl-3-phenylisoxazole-4-carbonyl) benzenesulfonohydrazide], that significantly inhibited collagen-induced platelet aggregation in a dose-dependent manner. nih.gov This compound was also found to protect platelets from oxidative stress-induced apoptosis. nih.gov

Another research effort evaluated the antiplatelet activity of newly synthesized fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives. accscience.com The results showed that all tested compounds were able to suppress platelet aggregation. The methyl esters of these acids, in particular, exhibited a stronger ability to inhibit the activation of platelet receptors, which is a critical step in the aggregation process. accscience.com

These findings suggest that the isoxazole scaffold is a valuable template for designing new antiplatelet agents. The specific substitutions on the isoxazole ring and the associated phenyl group are key determinants of their inhibitory potency. nih.govaccscience.com

Table 5: Antiplatelet Activity of Isoxazole Analogues

| Compound | Key Structural Feature | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Compound 4a | 3,4,5-trisubstituted isoxazole | Dose-dependent inhibition of collagen-induced platelet aggregation | --- | nih.gov |

| Methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid | Fluorophenyl-substituted 2-isoxazoline methyl ester | Suppression of platelet aggregation | Inhibition of glycoprotein (B1211001) (GP) IIa/IIIb receptor activation | accscience.com |

| Methyl ester of 3-[2-fluorophenyl]-2-isoxazoline carboxylic acid | Fluorophenyl-substituted 2-isoxazoline methyl ester | Suppression of platelet aggregation | Inhibition of glycoprotein (GP) IIa/IIIb receptor activation | accscience.com |

Future Research Directions and Therapeutic Applications

Development of Multi-targeted Therapies

The development of therapies that can simultaneously address multiple biological targets is an emerging trend in drug discovery. rsc.orgresearchgate.net Isoxazole (B147169) derivatives are being explored for this purpose. rsc.orgresearchgate.net The structural features of compounds like 5-(3-Bromophenyl)isoxazole allow for modifications that could lead to agents with activity against several targets, potentially offering improved efficacy and addressing complex diseases like cancer. rsc.orgresearchgate.net Research into isoxazole-based compounds has highlighted their potential to interact with a variety of biological pathways, a key characteristic for multi-targeted agents. smolecule.comchemimpex.com

Personalized Medicine Approaches

Personalized medicine, which tailors therapeutic strategies to individual patient characteristics, is a growing field in healthcare. rsc.orgresearchgate.net Isoxazole-based drug discovery is evolving to include these approaches. rsc.orgresearchgate.net Future research may focus on identifying specific biomarkers that predict a patient's response to therapies involving this compound derivatives. For instance, certain cancers exhibit overexpression of particular kinases like Polo-like kinase 1 (Plk1) or Transforming acidic coiled-coil containing protein 3 (TACC3), which could serve as targets for precisely designed isoxazole-based inhibitors. researchgate.net

Potential in Drug Delivery Systems

The utility of isoxazole derivatives extends to their potential role in advanced drug delivery systems. rsc.org The chemical properties of this compound could be leveraged to incorporate it into delivery vehicles such as polymers or nanoparticles. smolecule.com This approach could enhance the compound's pharmacokinetic profile, improve its delivery to specific sites in the body, and potentially reduce systemic toxicity. rsc.org The functionalized nature of the isoxazole scaffold provides opportunities for conjugation with other molecules to create sophisticated delivery platforms. rsc.org

Exploration of Novel Biological Targets

Continued investigation into the biological activity of this compound and its analogs is likely to uncover new molecular targets. Isoxazole derivatives have already demonstrated a broad range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities, by interacting with various enzymes and receptors. researchgate.netresearchgate.netsarpublication.com Future studies may employ techniques like molecular docking to predict and validate interactions with novel targets, expanding the therapeutic potential of this class of compounds. researchgate.net

Table 1: Investigated Biological Targets for Isoxazole Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Kinases | FGFR1 Kinase | Anticancer researchgate.net |

| Cell Cycle Regulators | TACC3, Polo-like kinase 1 (Plk1) | Anticancer researchgate.net |

| Enzymes | Cytochrome P450 (CYP1A2, CYP2C19) | Drug Metabolism |

| Bacterial Enzymes | FabH | Antibacterial researchgate.net |

| Fungal Enzymes | Kre2p/Mnt1p | Antifungal researchgate.net |

| Receptors | AMPA Receptor | Neurological Disorders sarpublication.com |

Application in Materials Science

Beyond its biomedical potential, this compound and related compounds are valuable in materials science. smolecule.comvulcanchem.comsciety.org The rigid structure and polarizability imparted by the isoxazole ring make these compounds suitable for creating advanced materials. tandfonline.com

Liquid Crystals: Isoxazole derivatives have been successfully used as core units in the synthesis of thermotropic liquid crystals. researchgate.netarkat-usa.org The incorporation of the isoxazole ring can enhance the molecular interactions and lead to the formation of various mesophases, such as nematic and smectic phases, which are crucial for display technologies and other optical applications. tandfonline.comresearchgate.netarkat-usa.org For example, derivatives of 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole have been shown to form the basis for new liquid crystal polymers. researchgate.netresearchgate.networktribe.com

Polymers: The reactive nature of the bromine atom on the phenyl ring allows for the functionalization and incorporation of this compound into polymer chains. This can lead to the development of novel polymers with tailored thermal, electronic, or optical properties. smolecule.comresearchgate.net Research has demonstrated the synthesis of polymers with pendant isoxazole rings and main-chain liquid crystal polymers derived from isoxazole intermediates. researchgate.net

Semiconductors: The electronic properties of heterocyclic compounds like isoxazoles make them candidates for use in organic semiconductors. chemscene.com Further research could explore the potential of this compound in the development of materials for electronic devices.

Table 2: Examples of Isoxazole Derivatives in Materials Science

| Compound | Application | Observed Properties |

| 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Intermediate for liquid crystals and polymers | Forms smectic A (SmA) mesophase. researchgate.netresearchgate.net |

| 3,5-disubstituted isoxazoles | Liquid Crystals | Exhibit thermotropic nematic and smectic phases. tandfonline.com |

| (E)-N-[4-(octyloxy)benzylidene]-4-[5-(4-bromophenyl)isoxazole-3-yl]aniline | Liquid Crystals | Shows a smectic A (SmA) mesophase. ufrgs.br |

| 3,5-Dimethyl-4-vinylisoxazole | Polymers | Can be polymerized to form polymers with pendant isoxazole rings. researchgate.net |

Conclusion

Summary of Key Research Findings for 5-(3-Bromophenyl)isoxazole

This compound is a synthetically accessible heterocyclic compound. The primary route to its synthesis involves the well-established method of chalcone (B49325) condensation with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comresearchgate.netipindexing.comnih.gov Its chemical and physical properties are in line with those expected for a halogenated aromatic isoxazole (B147169). While specific research focused solely on this compound is limited, the broader class of isoxazole derivatives has been extensively investigated. This research has revealed significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. spectrabase.comresearchgate.netsmolecule.com Furthermore, the isoxazole scaffold is a valuable component in the design of new materials. smolecule.comrsc.org The presence of the bromo substituent provides a key site for further chemical modification, enhancing its utility as a versatile synthetic intermediate.

Prospects for Further Academic and Pharmaceutical Development

The existing body of research on isoxazoles provides a strong foundation for the future investigation of this compound. Future academic and pharmaceutical development could focus on several key areas:

Exploration of Biological Activity: A systematic evaluation of the anticancer, antimicrobial, and other biological activities of this compound is warranted. This could lead to the identification of novel lead compounds for drug discovery.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives through modification of the bromo group could elucidate key structural features required for enhanced biological activity.

Materials Science Applications: Further investigation into the incorporation of this compound into polymers and other materials could lead to the development of novel functional materials with unique properties.

Development of Novel Synthetic Methodologies: While the chalcone-based synthesis is effective, the exploration of alternative, more efficient, and greener synthetic routes would be a valuable contribution to the field.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Bromophenyl)isoxazole, and how are impurities minimized during purification?

- Methodological Answer : A common synthesis involves functionalizing the isoxazole core via coupling reactions. For example, 5-(Azidomethyl)-3-(4-bromophenyl)isoxazole can be reduced using triphenylphosphine (PPh₃) in tetrahydrofuran (THF) to yield the amine derivative. Purification via flash chromatography (silica gel, ethyl acetate/hexanes) ensures removal of unreacted azides and byproducts. Characterization by -NMR, -NMR, and IR spectroscopy confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions (e.g., bromophenyl protons at δ 7.53–7.67 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., isoxazole ring vibrations at 1601–1402 cm). Mass spectrometry (MS) validates molecular weight and fragmentation patterns (e.g., [M+H] at m/z 253.18) .

Advanced Research Questions

Q. How does the position of bromine substitution (meta vs. para) on the phenyl ring influence inhibitory potency against glutathione reductase (GR) and glutathione S-transferase (GST)?

- Methodological Answer : Para-substituted derivatives (e.g., 3-(4-bromophenyl)isoxazole) exhibit stronger GST inhibition (IC = 0.099 μM, competitive) due to optimal steric alignment with the enzyme’s active site. Meta-substituted analogs (e.g., this compound) may show reduced activity, highlighting the role of electronic effects (e.g., bromine’s electron-withdrawing nature) in modulating binding affinity. Comparative IC and K values from enzyme kinetics studies guide SAR analysis .

Q. What experimental controls are essential when assessing enzyme inhibition by this compound derivatives?

- Methodological Answer : Include:

- Positive controls : Known inhibitors (e.g., ethacrynic acid for GST).

- Negative controls : Substrate-only and enzyme-only samples.

- Buffer controls : To rule out solvent effects (e.g., DMSO <1% v/v).

Kinetic assays should measure initial reaction rates under saturating substrate conditions to distinguish competitive vs. uncompetitive inhibition. Data normalization to baseline activity (without inhibitor) is critical .

Q. How do crystallographic studies inform the design of this compound derivatives for targeted enzyme interactions?

- Methodological Answer : X-ray crystallography reveals key structural features, such as dihedral angles between the isoxazole and bromophenyl rings (e.g., 23.51°), which influence molecular planarity and π-π stacking (centroid distances ~3.49 Å). Hydrogen bonding (e.g., C–H⋯N interactions) and hydrophobic packing in the enzyme’s active site guide rational modifications for enhanced binding .

Q. Can structural modifications to the isoxazole core improve selectivity for specific biological targets (e.g., bromodomains vs. glutathione enzymes)?

- Methodological Answer : Substituents like methyl or methoxy groups at the 3-position of the isoxazole ring enhance selectivity. For example, 3,5-dimethylisoxazole derivatives act as acetyl-lysine mimetics for bromodomain inhibition, while bromophenyl groups favor GST/GR binding. Computational docking and free-energy perturbation (FEP) simulations predict substituent effects on target engagement .

Data Contradictions and Resolution

- vs. 9 : While 3-(4-chlorophenyl)isoxazole shows superior GR inhibition (IC = 0.059 μM), 5-(4-fluorophenyl)isoxazole is less potent (IC = 0.112 μM). These discrepancies underscore the need for systematic SAR studies to isolate electronic (e.g., halogen electronegativity) and steric factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。